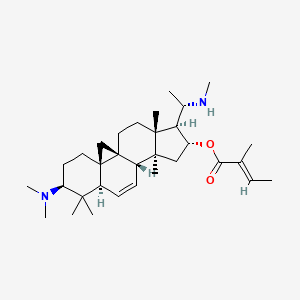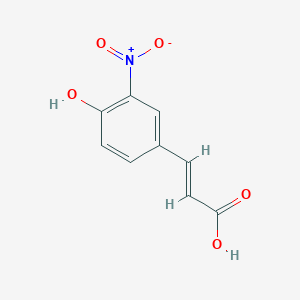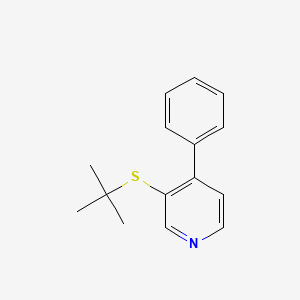
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride , is a coordination compound featuring a porphyrin ring system with four 4-methylphenyl groups attached to the porphyrin core and an iron(III) ion at the center. This compound is a derivative of porphyrin, a class of organic compounds known for their stability and complexation properties with metal ions.
Synthetic Routes and Reaction Conditions:
Biltz Method: This method involves the reaction of pyrrole with an aldehyde (such as 4-methylbenzaldehyde) in the presence of an acid catalyst to form the porphyrin ring system. The resulting porphyrin is then complexed with iron(III) chloride to form the final compound.
Adler Method: This method involves the condensation of pyrrole with an aldehyde and an oxidizing agent to form the porphyrin ring system, followed by complexation with iron(III) chloride.
Industrial Production Methods: The industrial production of 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride typically involves large-scale synthesis using the Biltz or Adler methods. The process requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: Reduction reactions can be performed to modify the oxidation state of the iron ion or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized porphyrins with altered electronic properties.
Reduction Products: Reduced forms of the porphyrin with different redox potentials.
Substitution Products: Modified porphyrins with new functional groups.
科学的研究の応用
Chemistry: This compound is used in the study of coordination chemistry and metalloporphyrins. It serves as a model compound for understanding the interactions between metal ions and porphyrin ligands. Biology: It is used in biological research to study the role of metalloporphyrins in biological systems, such as in heme proteins and enzymes. Medicine: Industry: It is used in the development of sensors, catalysts, and materials with specific electronic and optical properties.
作用機序
The mechanism by which 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride exerts its effects involves its ability to coordinate with metal ions and participate in electron transfer reactions. The porphyrin ring system acts as a ligand, binding to the iron(III) ion and facilitating redox reactions. The compound can generate reactive oxygen species through photoactivation, which can be used in therapeutic applications.
類似化合物との比較
Hemoglobin: A natural porphyrin-based compound with iron(II) at its core, used for oxygen transport in blood.
Cytochrome c: Another metalloporphyrin involved in electron transfer in the electron transport chain.
Porphyrin Derivatives: Various synthetic porphyrins with different substituents and metal ions.
Uniqueness: 5,10,15,20-tetrakis(4-methylphenyl)porphyrinato iron(III) chloride is unique in its specific substituents (4-methylphenyl groups) and its iron(III) ion, which give it distinct electronic and optical properties compared to other porphyrins and metalloporphyrins.
特性
IUPAC Name |
iron(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.ClH.Fe/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLBMEVRMAFVTQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36ClFeN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)







![2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE](/img/structure/B579680.png)


![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)
